2-cyclopropyl-1,3-dioxo-N-(4-(thiophen-2-yl)thiazol-2-yl)isoindoline-5-carboxamide
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Overview
Description
2-cyclopropyl-1,3-dioxo-N-(4-(thiophen-2-yl)thiazol-2-yl)isoindoline-5-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, dioxo, thiophene, thiazole, and isoindoline moieties
Preparation Methods
The synthesis of 2-cyclopropyl-1,3-dioxo-N-(4-(thiophen-2-yl)thiazol-2-yl)isoindoline-5-carboxamide typically involves multiple steps, starting with the preparation of the core isoindoline structure. The synthetic route may include:
Formation of the Isoindoline Core: This can be achieved through the cyclization of a suitable precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This step involves the addition of a cyclopropyl group to the isoindoline core, which can be done using cyclopropyl halides in the presence of a base.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of a thiourea derivative with a suitable α-haloketone.
Coupling of the Thiophene and Thiazole Rings: This step involves the coupling of the thiophene and thiazole rings, which can be achieved using palladium-catalyzed cross-coupling reactions.
Final Coupling and Cyclization: The final step involves the coupling of the thiazole-thiophene moiety with the isoindoline core, followed by cyclization to form the desired compound.
Chemical Reactions Analysis
2-cyclopropyl-1,3-dioxo-N-(4-(thiophen-2-yl)thiazol-2-yl)isoindoline-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halides, amines, and alcohols.
Cyclization: The compound can undergo intramolecular cyclization reactions under acidic or basic conditions, leading to the formation of various cyclic derivatives.
Scientific Research Applications
2-cyclopropyl-1,3-dioxo-N-(4-(thiophen-2-yl)thiazol-2-yl)isoindoline-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest for its potential as a therapeutic agent, particularly in the development of anticancer, antimicrobial, and anti-inflammatory drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1,3-dioxo-N-(4-(thiophen-2-yl)thiazol-2-yl)isoindoline-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways.
Receptor Binding: The compound can interact with specific receptors on the cell surface, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting the replication and transcription processes, which can lead to cell death in cancer cells.
Comparison with Similar Compounds
2-cyclopropyl-1,3-dioxo-N-(4-(thiophen-2-yl)thiazol-2-yl)isoindoline-5-carboxamide can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds like thiazole and its derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties.
Thiophene Derivatives: Thiophene-based compounds are widely used in medicinal chemistry and materials science due to their unique electronic properties.
Isoindoline Derivatives: Isoindoline derivatives are of interest for their potential therapeutic applications, particularly in the treatment of neurological disorders.
Properties
Molecular Formula |
C19H13N3O3S2 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-cyclopropyl-1,3-dioxo-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)isoindole-5-carboxamide |
InChI |
InChI=1S/C19H13N3O3S2/c23-16(21-19-20-14(9-27-19)15-2-1-7-26-15)10-3-6-12-13(8-10)18(25)22(17(12)24)11-4-5-11/h1-3,6-9,11H,4-5H2,(H,20,21,23) |
InChI Key |
DHWWSIKYCOVWBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=CS5 |
Origin of Product |
United States |
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